molecular formula C15H18F4O3 B8575403 1,1,1-Trifluorooctan-2-YL 2-fluoro-4-hydroxybenzoate CAS No. 136386-03-3

1,1,1-Trifluorooctan-2-YL 2-fluoro-4-hydroxybenzoate

Cat. No.: B8575403
CAS No.: 136386-03-3
M. Wt: 322.29 g/mol
InChI Key: NACKEKGGPUGQRO-UHFFFAOYSA-N
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Description

1,1,1-Trifluorooctan-2-YL 2-fluoro-4-hydroxybenzoate is a useful research compound. Its molecular formula is C15H18F4O3 and its molecular weight is 322.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

136386-03-3

Molecular Formula

C15H18F4O3

Molecular Weight

322.29 g/mol

IUPAC Name

1,1,1-trifluorooctan-2-yl 2-fluoro-4-hydroxybenzoate

InChI

InChI=1S/C15H18F4O3/c1-2-3-4-5-6-13(15(17,18)19)22-14(21)11-8-7-10(20)9-12(11)16/h7-9,13,20H,2-6H2,1H3

InChI Key

NACKEKGGPUGQRO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C(F)(F)F)OC(=O)C1=C(C=C(C=C1)O)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the hydroxynaphthalene (0.64 g) obtained in (2) above and triethylamine (0.3 g) in methylene chloride (40 ml) was added drop by drop the 6-(1,1,1-trifluoro-2-octyloxycarbonyl)naphthalene-2-carboxychloride (0.8 g) obtained in (1) above. To the solution was added dimethylaminopyridine (0.02 g) and the mixture was stirred at room temperature overnight. The solution was neutralized with dilute aqueous hydrochloric acid solution and extracted with methylene chloride. The extract was dried over anhydrous magnesium sulfate and distilled to remove the solvent. The residue was purified by silica-gel column chromatography (developer: hexane/ethyl actate=20/1) to obtain the titled compound (0.4 g) having specific rotation, [α]D20 =+45.5°.
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
( 2 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
6-(1,1,1-trifluoro-2-octyloxycarbonyl)naphthalene 2-carboxychloride
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

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